molecular formula C8H7ClN2 B14558579 3-Chloro-1,4-dihydro-2,6-naphthyridine CAS No. 61984-92-7

3-Chloro-1,4-dihydro-2,6-naphthyridine

Cat. No.: B14558579
CAS No.: 61984-92-7
M. Wt: 166.61 g/mol
InChI Key: RWNSPXYGGVYDFZ-UHFFFAOYSA-N
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Description

3-Chloro-1,4-dihydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chlorine atom at the third position and a dihydro structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,4-dihydro-2,6-naphthyridine typically involves the reaction of 1,2-dihydro-2,6-naphthyridin-3(4H)-one with chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,4-dihydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chloro-2,6-naphthyridine.

    Reduction: Reduction reactions can convert it to 3-chloro-1,4,5,6-tetrahydro-2,6-naphthyridine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-2,6-naphthyridine

    Reduction: 3-Chloro-1,4,5,6-tetrahydro-2,6-naphthyridine

    Substitution: Various substituted naphthyridines depending on the nucleophile used

Scientific Research Applications

3-Chloro-1,4-dihydro-2,6-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,4-dihydro-2,6-naphthyridine involves its interaction with specific molecular targets. The chlorine atom and the dihydro structure play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,4-dihydro-2,6-naphthyridine is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties

Properties

CAS No.

61984-92-7

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-1,4-dihydro-2,6-naphthyridine

InChI

InChI=1S/C8H7ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-2,4H,3,5H2

InChI Key

RWNSPXYGGVYDFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN=C1Cl)C=CN=C2

Origin of Product

United States

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